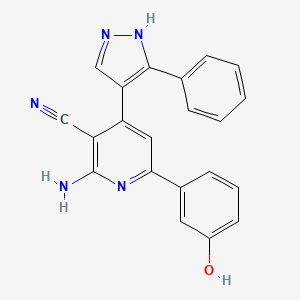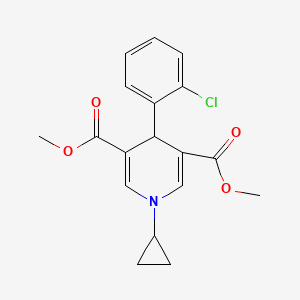![molecular formula C14H18N4O2 B5489874 N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as PBOX-15, is a small molecule compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the inhibition of HSP90, a chaperone protein that is responsible for the folding and stabilization of many other proteins in the cell. HSP90 is overexpressed in many cancer cells and is essential for their survival. By inhibiting HSP90, N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea disrupts the normal functioning of cancer cells, leading to their death. The exact mechanism by which N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea inhibits HSP90 is still under investigation, but it is thought to involve the disruption of protein-protein interactions within the HSP90 complex.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have anti-inflammatory effects, and it may also have potential as a treatment for neurodegenerative diseases. N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is its specificity for HSP90, which makes it a promising candidate for cancer therapy. However, like many other small molecule compounds, N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of focus is the development of more potent analogs of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea as a treatment for other diseases, such as neurodegenerative disorders. Finally, there is ongoing research into the mechanism of action of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, which may lead to the development of new therapeutic strategies for cancer and other diseases.
Synthesis Methods
The synthesis of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves a series of chemical reactions starting from tert-butyl carbamate and 3-phenyl-1,2,4-oxadiazole. The reaction is catalyzed by a base and the resulting intermediate is then reacted with methyl isocyanate to form the final product. The synthesis of N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a relatively straightforward process and can be carried out on a large scale with high yields.
Scientific Research Applications
N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea works by targeting a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes. By inhibiting HSP90, N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea disrupts the normal functioning of cancer cells, leading to their death.
properties
IUPAC Name |
1-tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)17-13(19)15-9-11-16-12(18-20-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUSBKKKHKOXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B5489796.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5489804.png)
![(1S)-3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-phenylpropan-1-ol](/img/structure/B5489817.png)
![1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489820.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5489823.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)

![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)